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Compound of Interest

Compound Name:
2-Bromopyridine-4-

carboxaldehyde

Cat. No.: B056593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, multi-step synthetic pathway for the

preparation of 2-Bromopyridine-4-carboxaldehyde, a valuable building block in medicinal

chemistry and drug development. The synthesis commences with the readily available starting

material, 2-Amino-4-methylpyridine, and proceeds through key intermediates to yield the target

aldehyde. This document details the experimental protocols, presents quantitative data in a

structured format, and visualizes the synthetic workflow for enhanced clarity.

Overall Synthetic Pathway
The synthesis of 2-Bromopyridine-4-carboxaldehyde is accomplished via a robust three-step

sequence. The initial starting material, 2-Amino-4-methylpyridine, is chosen for its suitable

substitution pattern, which allows for the sequential introduction of the required functional

groups at the 2- and 4-positions of the pyridine ring.

The pathway involves:

Sandmeyer-Type Reaction: Conversion of the 2-amino group to a 2-bromo group.

Oxidation: Oxidation of the 4-methyl group to a 4-carboxylic acid.
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Reduction: A two-stage reduction of the 4-carboxylic acid to the target 4-carboxaldehyde via

a methyl ester intermediate.

2-Amino-4-methylpyridine
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(HBr, Br₂, NaNO₂)
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Methyl 2-bromopyridine-4-carboxylate
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2-Bromopyridine-4-carboxaldehyde

  Step 3b: Reduction
(DIBAL-H, Toluene, -78°C)
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Figure 1: Overall synthetic workflow for 2-Bromopyridine-4-carboxaldehyde.

Step 1: Synthesis of 2-Bromo-4-methylpyridine
This initial step employs a Sandmeyer-type reaction to replace the amino group of 2-Amino-4-

methylpyridine with a bromine atom. This is achieved through the formation of a diazonium salt

intermediate, which is subsequently displaced by a bromide ion.
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Experimental Protocol:
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic

acid.

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while stirring vigorously.[1]

Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature is

maintained below 0 °C.[1]

In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1-1.5 eq).

Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature

below 0 °C.[1]

After the addition is complete, stir the mixture for an additional 30 minutes at the same

temperature.[1]

Slowly allow the reaction to warm to room temperature.

Adjust the pH to a basic level using a concentrated sodium hydroxide solution.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or

dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by fractional distillation or column chromatography.

Quantitative Data Summary: Step 1
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Reactant/Reagent Molecular Weight ( g/mol ) Molar Ratio

2-Amino-4-methylpyridine 108.14 1.0 eq

Hydrobromic Acid (48%) 80.91 Solvent

Bromine 159.81 1.5 - 3.0 eq

Sodium Nitrite 69.00 1.1 - 1.5 eq

Product 172.02 Typical Yield: 86-92%[2]

Step 2: Synthesis of 2-Bromopyridine-4-carboxylic
acid
The methyl group of 2-Bromo-4-methylpyridine is oxidized to a carboxylic acid using a strong

oxidizing agent, such as potassium permanganate.

Experimental Protocol:
To a 10 L glass reactor, add purified water (5 L) and 2-Bromo-4-methylpyridine (2.0 kg, 11.6

mol).

Stir the mixture for 30 minutes.

Add potassium permanganate (KMnO₄) (5.3 kg, 33.5 mol) to the mixture.[3]

Heat the reaction mixture and maintain the temperature between 70-80°C for 3 hours.[3]

After the reaction is complete, cool the solution to room temperature.

Slowly pour the reaction mixture into an ice-water mixture (5 L) and stir for 30 minutes.

Filter the mixture to remove manganese dioxide (MnO₂).

Acidify the filtrate with hydrochloric acid to a pH of approximately 3, which will precipitate the

product.
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Collect the white solid by filtration, wash with water, and dry to obtain 2-Bromopyridine-4-

carboxylic acid.[3]

Quantitative Data Summary: Step 2
Reactant/Reagent Molecular Weight ( g/mol ) Molar Ratio

2-Bromo-4-methylpyridine 172.02 1.0 eq

Potassium Permanganate

(KMnO₄)
158.03 ~2.9 eq

Water 18.02 Solvent

Product 202.01 High Yield

Step 3: Synthesis of 2-Bromopyridine-4-
carboxaldehyde
This final conversion is a two-stage process involving the esterification of the carboxylic acid

followed by a controlled reduction of the resulting ester to the aldehyde.

Step 3a: Esterification to Methyl 2-bromopyridine-4-
carboxylate
The carboxylic acid is converted to its methyl ester via Fischer esterification, which facilitates

the subsequent reduction.[4][5]

Suspend 2-Bromopyridine-4-carboxylic acid (1.0 eq) in methanol, which acts as both

reactant and solvent.

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[6]

Heat the mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC.[5]

After completion, cool the reaction mixture to room temperature.

Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by a brine wash.[6]

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield Methyl

2-bromopyridine-4-carboxylate.

Step 3b: Reduction to 2-Bromopyridine-4-
carboxaldehyde
The methyl ester is selectively reduced to the aldehyde using Di-isobutyl Aluminum Hydride

(DIBAL-H) at low temperature. It is critical to maintain the low temperature to prevent over-

reduction to the primary alcohol.[1]

Dissolve Methyl 2-bromopyridine-4-carboxylate (1.0 eq) in a dry, inert solvent (e.g., toluene

or diethyl ether) in a flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add DIBAL-H (1.0 M solution in a hydrocarbon solvent, 1.05-1.2 eq) dropwise to the

stirred solution, ensuring the internal temperature does not rise above -70°C.[1][2]

Stir the reaction mixture at -78°C for 1.5-2 hours.[2][3]

Monitor the reaction progress by TLC.

Quench the reaction at -78°C by the slow, dropwise addition of methanol.[3]

Allow the mixture to warm to room temperature.

Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously

until two clear layers form. This step chelates the aluminum salts, aiding in workup.[3]

Separate the organic layer and extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-Bromopyridine-4-
carboxaldehyde.

Quantitative Data Summary: Step 3 (a & b)
Reactant/Reagent Molecular Weight ( g/mol ) Molar Ratio

Step 3a: Esterification

2-Bromopyridine-4-carboxylic

acid
202.01 1.0 eq

Methanol 32.04 Solvent/Reagent

Sulfuric Acid (conc.) 98.08 Catalytic

Intermediate Product 216.04 High Yield

Step 3b: Reduction

Methyl 2-bromopyridine-4-

carboxylate
216.04 1.0 eq

DIBAL-H (1.0 M solution) 142.22 1.05 - 1.2 eq

Final Product 186.01 Typical Yield: 80-85%[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxaldehyde-from-2-aminopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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